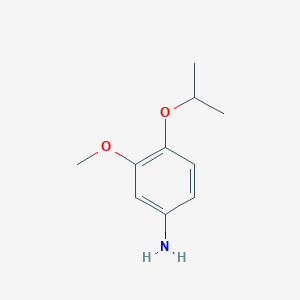

3-Methoxy-4-(propan-2-yloxy)aniline

描述

Overview of Aniline (B41778) Derivatives in Chemical Research and Synthesis

Aniline and its derivatives are a cornerstone of organic chemistry, serving as pivotal intermediates in a vast array of industrial and research applications. colab.wsresearchgate.net These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, are fundamental building blocks in the synthesis of dyes, polymers, pharmaceuticals, and agrochemicals. ontosight.aiwikipedia.orgresearchgate.net Their utility stems from the reactivity of the amino group and the aromatic ring, which allows for a diverse range of chemical modifications. ontosight.ai In the pharmaceutical industry, the aniline scaffold is present in numerous drugs, including analgesics and antihistamines. ontosight.ai The continuous exploration of new aniline derivatives is driven by the quest for novel materials and therapeutic agents with enhanced properties.

Significance of Methoxy (B1213986) and Isopropoxy Substituents in Aromatic Chemical Structures

The introduction of methoxy (-OCH3) and isopropoxy (-OCH(CH3)2) groups onto an aromatic ring significantly influences the molecule's electronic and steric properties. The methoxy group, an alkoxy group, is generally considered an electron-donating group, particularly when positioned at the para position of a benzene ring. wikipedia.org This electron-donating nature enhances the reactivity of the aromatic ring towards electrophilic substitution. The oxygen atom in a methoxy group can also act as a proton acceptor in hydrogen bonds, a crucial interaction in biological systems. researchgate.net The isopropoxy group, being bulkier than the methoxy group, can introduce steric hindrance, which can direct the course of chemical reactions and influence the binding affinity of the molecule to biological targets.

Academic Research Landscape of 3-Methoxy-4-(propan-2-yloxy)aniline and Related Scaffolds

The academic interest in 3-Methoxy-4-(propan-2-yloxy)aniline and its related structures is primarily in its role as a precursor and intermediate in the synthesis of more complex molecules. Research has explored its utility in creating novel compounds with potential applications in medicinal chemistry and materials science. The specific arrangement of the methoxy and isopropoxy groups on the aniline ring provides a unique electronic and steric environment, making it a valuable building block for targeted synthesis.

Contextual Review of Prior Research on Substituted Anilines

Substituted anilines have been the subject of extensive research for over a century. Early studies focused on understanding the effect of different substituents on the reactivity and properties of the aniline core. rsc.org For instance, the presence of electron-withdrawing or electron-donating groups can significantly alter the basicity of the amino group and the susceptibility of the aromatic ring to electrophilic attack. wikipedia.org More recent research has leveraged modern synthetic methodologies, such as catalyst- and additive-free synthesis, to create a diverse library of substituted anilines. beilstein-journals.org These studies continue to expand the chemical space of aniline derivatives, leading to the discovery of new compounds with tailored functionalities. acs.org

Chemical Profile of 3-Methoxy-4-(propan-2-yloxy)aniline

| Property | Value |

| IUPAC Name | 3-Methoxy-4-(propan-2-yloxy)aniline |

| Synonyms | 4-Isopropoxy-3-methoxyaniline, Benzenamine, 3-methoxy-4-(1-methylethoxy)- |

| CAS Number | 212489-99-1 |

| Molecular Formula | C10H15NO2 |

| Molecular Weight | 181.23 g/mol |

This data is compiled from multiple sources for accuracy. cymitquimica.comazurewebsites.netcymitquimica.com

Structure

3D Structure

属性

IUPAC Name |

3-methoxy-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-7(2)13-9-5-4-8(11)6-10(9)12-3/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZFSUDKYSKVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401277836 | |

| Record name | 3-Methoxy-4-(1-methylethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212489-99-1 | |

| Record name | 3-Methoxy-4-(1-methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212489-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(1-methylethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401277836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Methoxy 4 Propan 2 Yloxy Aniline

Established Synthetic Routes to 3-Methoxy-4-(propan-2-yloxy)aniline

Traditional methods for synthesizing 3-Methoxy-4-(propan-2-yloxy)aniline often involve multi-step processes that rely on classical organic reactions. These routes typically start with commercially available precursors and introduce the desired functional groups sequentially.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction for functionalizing aromatic rings. osti.gov In the context of synthesizing 3-Methoxy-4-(propan-2-yloxy)aniline, this pathway can be utilized, although it is more common for electron-deficient aromatic systems. osti.govstrath.ac.uk The presence of an activating group, such as a nitro group, ortho or para to a leaving group can facilitate this reaction. strath.ac.uk

A potential, though less direct, SNA r strategy could involve a precursor with a suitable leaving group (e.g., a halogen) at the 4-position and a methoxy (B1213986) group at the 3-position. The subsequent reaction with isopropoxide would introduce the propan-2-yloxy moiety. However, the efficiency of this step would be highly dependent on the activation of the aromatic ring. Modern variations of SNA r reactions, including metal-free, photoredox-catalyzed methods, have been developed for the amination of alkoxyarenes, which could offer alternative approaches. osti.gov

Etherification Reactions for Propan-2-yloxy Moiety Introduction

A common and direct method for introducing the propan-2-yloxy group is through an etherification reaction. scispace.com This typically involves the reaction of a precursor containing a hydroxyl group at the 4-position with an isopropylating agent.

A plausible synthetic sequence starts with 3-methoxyphenol. This starting material can be nitrated to introduce a nitro group, which will later be reduced to the aniline (B41778). The phenolic hydroxyl group can then be alkylated using isopropyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). evitachem.com This Williamson ether synthesis effectively forms the desired ether linkage.

Table 1: Typical Reagents and Conditions for Etherification

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions |

| Phenolic Precursor | Isopropyl Bromide | Potassium Carbonate | Dimethylformamide (DMF) | Elevated Temperature |

This method is widely used due to its reliability and the availability of the necessary reagents. evitachem.com

Reductive Transformation of Nitro-substituted Precursors

The final step in many synthetic routes to 3-Methoxy-4-(propan-2-yloxy)aniline is the reduction of a nitro group to an amine. libretexts.org Nitro compounds are readily available and serve as excellent precursors for anilines. mit.edu

Once the 1-methoxy-2-(propan-2-yloxy)-4-nitrobenzene intermediate is synthesized, the nitro group can be reduced using various methods. A common approach is catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source like hydrogen gas or formic acid. thieme-connect.commsu.edu Another effective method is the use of reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acidic medium. escholarship.org

Table 2: Common Methods for Nitro Group Reduction

| Reducing Agent | Catalyst | Solvent | Conditions |

| Hydrogen Gas | Palladium on Carbon (Pd/C) | Ethanol, Methanol (B129727) | Room Temperature, Atmospheric Pressure |

| Formic Acid/Potassium Formate | Palladium on Carbon (Pd/C) | Not specified | Not specified |

| Tin(II) Chloride | None | Hydrochloric Acid | Elevated Temperature |

| Iron Powder | None | Acetic Acid, Ethanol/Water | Reflux |

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid unwanted side reactions.

Ullmann-type Coupling Methodologies

Ullmann-type coupling reactions provide another avenue for the synthesis of aryl amines and ethers. wikipedia.orgorganic-chemistry.org These copper-catalyzed reactions are particularly useful for forming C-N and C-O bonds. wikipedia.org

In the synthesis of 3-Methoxy-4-(propan-2-yloxy)aniline, an Ullmann condensation could be employed to form the aniline moiety. wikipedia.org For instance, a suitably substituted aryl halide could be coupled with an amine. However, these reactions often require high temperatures and the use of a copper catalyst. wikipedia.org Modern advancements have led to the development of milder conditions using soluble copper catalysts with various ligands. wikipedia.orgfrontiersin.orgresearchgate.net

A potential Ullmann approach could involve the coupling of 4-isopropoxy-3-methoxyphenyl halide with an ammonia (B1221849) equivalent or a protected amine, catalyzed by a copper species. Alternatively, the ether linkage could be formed via an Ullmann ether synthesis by reacting a phenol (B47542) with an aryl halide in the presence of a copper catalyst. wikipedia.org While feasible, this approach might be less direct compared to the etherification of a pre-existing phenol.

Advanced Synthetic Approaches

Modern organic synthesis focuses on developing more efficient and selective methods. These advanced approaches aim to minimize steps, improve yields, and control the stereochemical and regiochemical outcomes.

Chemo- and Regioselective Synthesis Strategies

The synthesis of a polysubstituted aniline like 3-Methoxy-4-(propan-2-yloxy)aniline requires careful control of regioselectivity. The placement of the methoxy and propan-2-yloxy groups relative to the aniline is crucial.

Advanced strategies often employ directing groups or catalysts to achieve high regioselectivity. For example, in the nitration of 3-methoxyphenol, the directing effects of the hydroxyl and methoxy groups will influence the position of the incoming nitro group. Understanding and controlling these directing effects are key to a successful synthesis.

Furthermore, chemo- and regioselective synthesis strategies can be employed to construct the molecule in a more convergent manner. This might involve the use of advanced catalytic systems that can differentiate between multiple reactive sites on a molecule, allowing for the selective introduction of functional groups. researchgate.net While specific examples for 3-Methoxy-4-(propan-2-yloxy)aniline are not extensively documented in the provided search results, the principles of modern synthetic chemistry suggest that such strategies could be developed to streamline its preparation.

Catalytic Methods in 3-Methoxy-4-(propan-2-yloxy)aniline Synthesis

The integration of catalytic methods, particularly those employing palladium, has significantly advanced the synthesis of complex amines like 3-Methoxy-4-(propan-2-yloxy)aniline. These methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric approaches.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of the crucial carbon-nitrogen bond. While direct palladium-catalyzed amination to form the title compound is not extensively detailed in readily available literature, the principles of this methodology are applicable. For instance, a related transformation involves the palladium-catalyzed intermolecular hydroamination of vinyl arenes with anilines, which proceeds to yield Markovnikov products. acs.org Such strategies could theoretically be adapted, starting from a suitably functionalized precursor.

Another relevant palladium-catalyzed reaction is the Sonogashira coupling, which is used to form carbon-carbon bonds between aryl halides and terminal alkynes. scirp.org While not directly forming the aniline, this highlights the versatility of palladium catalysts in constructing the carbon skeleton of precursors. The development of palladium-catalyzed methods for the synthesis of various carbazole (B46965) alkaloids from N-arylcyclohexane enaminones further demonstrates the broad utility of palladium in constructing complex nitrogen-containing aromatic systems. mdpi.com

The efficiency of these catalytic systems often relies on the choice of ligand, which can influence the reaction's selectivity and turnover number. For example, in the synthesis of piperidines, a Pd(II)-catalyzed 1,3-chirality transfer reaction has been developed, showcasing the high stereoselectivity achievable with appropriate catalyst systems. acs.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. In the context of synthesizing 3-Methoxy-4-(propan-2-yloxy)aniline, several green chemistry principles can be applied.

One key aspect is the use of catalytic reactions, as discussed previously, which reduces the need for stoichiometric reagents and often proceeds under milder conditions. researchgate.net The use of environmentally benign solvents is another important consideration. Research has explored the use of citrus juice as a reaction medium for imine synthesis, highlighting a move towards renewable and non-toxic solvents. researchgate.net

Atom economy is a central tenet of green chemistry, and reactions that maximize the incorporation of starting materials into the final product are preferred. Hydroamination reactions, for example, are highly atom-economical as they involve the direct addition of an amine to an alkene. acs.org

Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce solvent usage, energy consumption, and waste generation. researchgate.net

Precursor Synthesis and Intermediate Derivatization

The synthesis of 3-Methoxy-4-(propan-2-yloxy)aniline relies on the availability of key precursors, namely substituted nitrobenzene (B124822) and phenolic intermediates.

Synthesis of Substituted Nitrobenzene Intermediates

A common strategy for introducing the aniline functional group is through the reduction of a nitro group. Therefore, the synthesis of a substituted nitrobenzene is a critical step. A plausible precursor is 1-isopropoxy-2-methoxy-4-nitrobenzene.

The synthesis of such intermediates often begins with a commercially available starting material that is then functionalized. For example, starting from 4-fluoronitrobenzene, one could perform a nucleophilic aromatic substitution with a methoxide (B1231860) source, followed by another substitution with isopropoxide, or vice-versa. The order of these steps would be crucial and would depend on the activating and directing effects of the substituents. google.com

Another approach involves the nitration of a pre-existing substituted benzene (B151609) ring. For instance, if one were to start with a molecule already containing the methoxy and isopropoxy groups, a nitration step could be employed to introduce the nitro group. The regioselectivity of this nitration would be governed by the directing effects of the ether groups. libretexts.org A general method for preparing 3-amino-4-methoxybenzanilide (B94723) involves the reaction of 3-nitro-4-X-benzoic acid with aniline, followed by reaction with methanol in the presence of a base to yield 3-nitro-4-methoxybenzanilide, which is then reduced. google.com

A typical reduction of the nitro group to an amine can be achieved using various reagents, such as tin(II) chloride in ethyl acetate (B1210297) or catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas. google.comnii.ac.jp

Preparation of Key Phenolic Precursors

Phenolic compounds are crucial intermediates in the synthesis of aryl ethers. For 3-Methoxy-4-(propan-2-yloxy)aniline, a key phenolic precursor would be 3-methoxy-4-isopropoxyphenol. However, a more common and strategically sound precursor is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) or its derivatives.

The synthesis of phenolic precursors can be achieved through various methods. One common method is the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. For instance, to obtain a precursor for the title compound, one could start with a dihydroxybenzene derivative and selectively alkylate one of the hydroxyl groups.

The Ullmann condensation is another valuable method for forming diaryl ethers, which can be precursors to more complex phenolic structures. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol. mdpi.com

The hydrolysis of diazonium salts, derived from anilines, provides a route to phenols. This method has been used to synthesize 3-phenoxyphenol (B1222215) in a two-phase system. mdpi.com

Optimization of Reaction Parameters and Process Efficiency in Academic Synthesis

The optimization of reaction parameters is a critical aspect of synthetic chemistry, aiming to maximize yield, minimize reaction time, and ensure the purity of the product. In an academic setting, this often involves a systematic study of various factors.

For a given reaction, key parameters to optimize include:

Catalyst and Ligand: The choice of catalyst and, if applicable, the ligand can dramatically affect the outcome of a reaction. For palladium-catalyzed reactions, different phosphine (B1218219) ligands can be screened to find the optimal one for a specific transformation. acs.org

Solvent: The polarity and boiling point of the solvent can influence reaction rates and selectivity. A range of solvents may be tested to find the most suitable one.

Temperature: Reaction rates are highly dependent on temperature. Optimization involves finding the lowest possible temperature at which the reaction proceeds efficiently to minimize side reactions and energy consumption.

Base: In reactions requiring a base, the strength and nature of the base (e.g., organic vs. inorganic) can be critical.

Concentration: The concentration of reactants can affect reaction kinetics and, in some cases, the position of chemical equilibria.

A design of experiments (DoE) approach can be a powerful tool for systematically optimizing multiple parameters simultaneously, leading to a more efficient and robust process. researchgate.net

The following table provides a hypothetical example of how reaction conditions could be optimized for a key synthetic step, such as the etherification of a phenol to introduce the isopropoxy group.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 80 | 12 | 75 |

| 2 | Cs₂CO₃ | DMF | 80 | 8 | 85 |

| 3 | K₂CO₃ | Acetonitrile (B52724) | Reflux | 24 | 60 |

| 4 | Cs₂CO₃ | Acetonitrile | Reflux | 16 | 70 |

| 5 | NaH | THF | 60 | 6 | 90 |

Table 1: Hypothetical Optimization of an Etherification Reaction. This interactive table allows for the comparison of different reaction conditions to identify the optimal parameters for the synthesis.

By systematically investigating these parameters, researchers can develop highly efficient and reproducible synthetic routes for valuable compounds like 3-Methoxy-4-(propan-2-yloxy)aniline.

Chemical Reactivity and Transformation Studies of 3 Methoxy 4 Propan 2 Yloxy Aniline

Reactions of the Aromatic Amine Functional Group

The primary aromatic amine is a key site of reactivity, participating in a wide range of reactions from substitution on the aromatic ring to derivatization of the nitrogen atom itself.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the aniline (B41778) ring are paramount in determining the outcome of electrophilic aromatic substitution reactions. The amine group is a powerful activating ortho-, para-director. The alkoxy groups (methoxy and isopropoxy) are also activating ortho-, para-directors. In 3-Methoxy-4-(propan-2-yloxy)aniline, the positions ortho and para to the strongly activating amino group are key sites for substitution.

A common strategy in the synthesis of related substituted anilines involves the nitration of an acetylated precursor. For instance, in the synthesis of 4-methoxy-2-nitroaniline, 4-methoxyaniline is first acetylated to form 4-methoxyacetanilide. This is done to moderate the reactivity of the aniline and prevent oxidation. The subsequent nitration reaction yields 4-methoxy-2-nitroacetanilide, demonstrating the directing effect of the substituents. google.com This process suggests that direct nitration of 3-Methoxy-4-(propan-2-yloxy)aniline would likely occur at the positions ortho to the powerful amino group.

Derivatization Reactions of the Primary Amine (e.g., acylation, imine formation, triazole formation)

The primary amine of 3-Methoxy-4-(propan-2-yloxy)aniline is readily derivatized through various reactions, including acylation, imine formation, and participation in cross-coupling reactions.

Acylation: Acylation reactions, such as the formation of amides (carboxamides), are fundamental transformations for anilines. These reactions are often used for protecting the amine group or for synthesizing biologically active molecules. For example, various non-peptide carboxamides have been synthesized from amino acid derivatives and amines for applications such as calpain inhibitors. google.com Acetylation, a specific form of acylation using acetic anhydride, is a common step in the multi-step synthesis of substituted anilines to control reactivity during subsequent steps like nitration. google.com

Imine Formation: Anilines react with aldehydes and ketones to form imines (Schiff bases). A modified literature procedure reports the reaction of an aniline with an aldehyde in ethanol, stirring overnight to produce the corresponding imine. escholarship.org This transformation is a standard method for creating C=N bonds.

Table 1: Examples of Derivatization Reactions

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Imine Formation | Aniline, Aldehyde | Imine (Schiff Base) | escholarship.org |

| Acylation | Aniline, Acetic Anhydride | Acetanilide | google.com |

Palladium-Catalyzed C–N Cross-Coupling: Modern synthetic methods allow for the formation of carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These methods are versatile and tolerate a wide range of functional groups. They have been successfully used to couple five-membered heteroaryl halides with various primary and secondary amines, including sterically demanding ones. mit.edu The use of specific ligands and bases is crucial for achieving high yields and preventing catalyst deactivation, especially with sensitive heterocyclic substrates. mit.edu

Oxidation Pathways of the Aniline Moiety

The aniline moiety is susceptible to oxidation, which can lead to a variety of products. The electron-donating substituents on 3-Methoxy-4-(propan-2-yloxy)aniline make the ring particularly prone to oxidation. The oxidation of related phenolic compounds, such as 3-methoxy-4-hydroxybenzyl alcohol, by hydrogen peroxide can yield products like vanillin (B372448) and the corresponding carboxylic acid, indicating that oxidation of the ring and its substituents is a feasible pathway. researchgate.net In the context of drug metabolism, the oxidation of aromatic rings and their substituents is a common biotransformation. For example, fenvalerate, which contains a phenoxy group, is metabolized primarily by oxidation at the phenoxy positions. jst.go.jp

Reduction Reactions of Related Nitroanilines

The synthesis of 3-Methoxy-4-(propan-2-yloxy)aniline can be achieved through the reduction of a corresponding nitro-substituted precursor. A key synthetic route involves the reduction of 2-methoxy-4-nitro-1-isopropoxybenzene to yield 4-methoxy-3-isopropoxyaniline. google.com

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. Various reagents can accomplish this, with selectivity being a key consideration when other reducible functional groups are present.

Table 2: Reagents for Nitro Group Reduction

| Reducing Agent | Conditions | Reference |

|---|---|---|

| Hydrazine (B178648) Hydrate (B1144303) / Iron | Reflux | google.com |

| Tin and Hydrochloric Acid | - | |

| Iron filings and Hydrochloric Acid | - |

For example, 3-nitro-4-methoxybenzanilide can be reduced to 3-amino-4-methoxybenzanilide (B94723) using hydrazine hydrate in the presence of an iron-based catalyst. google.com Historically, reagents like tin or iron filings in acidic media have been widely used for this purpose. For selective reductions, such as converting 1,3-dinitrobenzene (B52904) to 3-nitroaniline, sodium hydrogen sulfide (B99878) is an effective reagent. youtube.com

Reactivity of the Ether Linkages

The molecule contains two different ether groups, a methoxy (B1213986) (-OCH₃) and an isopropoxy (-OCH(CH₃)₂), which can be cleaved under specific conditions.

Selective Cleavage and Transformation of Methoxy and Isopropoxy Groups

Ether cleavage typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through the protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. masterorganicchemistry.com The mechanism can be either Sₙ1 or Sₙ2, depending on the stability of the potential carbocation intermediate. wikipedia.orglibretexts.org

Sₙ2 Mechanism: If the alkyl group is primary or methyl, the halide attacks the less sterically hindered carbon, leading to an alcohol and an alkyl halide. libretexts.orgmasterorganicchemistry.com Cleavage of an aryl methyl ether, like anisole, with HI yields phenol (B47542) and methyl iodide because the sp²-hybridized carbon of the aromatic ring does not undergo Sₙ2 reactions. masterorganicchemistry.com

Sₙ1 Mechanism: If one of the alkyl groups can form a stable carbocation (e.g., tertiary or benzyl), the reaction proceeds via an Sₙ1 pathway after protonation. libretexts.org

In the case of 3-Methoxy-4-(propan-2-yloxy)aniline, cleavage of the methoxy group would yield a phenol and methyl halide. Cleavage of the isopropoxy group would yield a phenol and an isopropyl halide. Selective cleavage between the two ether groups can be challenging and would depend on the specific reagents and conditions employed.

Enzymatic cleavage is also possible. Heme-thiolate peroxygenases secreted by fungi can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov Studies on methyl 3,4-dimethoxybenzyl ether showed that the enzyme selectively cleaved the benzyl (B1604629) ether linkage over the methoxyl groups, suggesting that selectivity can be achieved under biocatalytic conditions. nih.gov

Chemical Stability Assessments of the Ether Bonds

The stability of the methoxy and isopropoxy ether linkages in 3-Methoxy-4-(propan-2-yloxy)aniline is a critical factor in its application as a synthetic intermediate. Generally, aryl ethers are known for their high stability due to the strong bond between the sp²-hybridized aromatic carbon and oxygen. ncert.nic.in Cleavage of these bonds typically requires harsh conditions, such as treatment with strong acids like HBr or HI at elevated temperatures. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com

However, it is important to note that while stable under many conditions, these ether bonds are not entirely inert. Specific reagents are designed for their cleavage. For example, boron tribromide (BBr₃) is a well-known reagent used for the demethylation of aryl methyl ethers. This suggests that while the methoxy and isopropoxy groups are stable enough for many synthetic transformations, they can be selectively removed if required for subsequent reaction steps.

Cross-Coupling Reactions Involving the 3-Methoxy-4-(propan-2-yloxy)aniline Scaffold (e.g., Suzuki-Miyaura reactions)

The 3-Methoxy-4-(propan-2-yloxy)aniline scaffold is a valuable participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl structures, which are prevalent in pharmaceuticals and functional materials. harvard.eduresearchgate.net The utility of the aniline scaffold in these reactions typically involves its pre-functionalization with a halide (e.g., bromine or iodine) to serve as the electrophilic partner in the coupling cycle.

The electron-donating nature of the methoxy and isopropoxy groups on the aniline ring can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle. Research has shown that both electron-rich and electron-poor aryl boronates can be successfully coupled with such scaffolds to produce the desired biaryl products in high yields. nih.gov

A key application is in the synthesis of complex bioactive molecules. For example, derivatives of the 3-methoxy-4-(propan-2-yloxy)phenyl moiety have been used to synthesize novel 1H-1,2,3-triazole analogs. In these syntheses, a brominated derivative of the scaffold undergoes a Suzuki-Miyaura coupling with various arylboronic acids to construct a central biaryl core, which is then further elaborated.

| Reactant 1 (Aryl Halide) | Reactant 2 (Boronic Acid/Ester) | Catalyst/Base | Conditions | Product | Yield |

|---|---|---|---|---|---|

| (R)-1-(2-((4'-bromo-3-methoxy-[1,1'-biphenyl]-4-yl)oxy)propyl)-4-phenyl-1H-1,2,3-triazole | (4-acetylphenyl)boronic acid | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O, 80 °C | (R)-1-(3''-Methoxy-4''-((1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl)oxy)-[1,1':4',1''-terphenyl]-4-yl)ethan-1-one | 82% |

| 2-bromo-4-methoxybenzaldehyde | 5-formyl-2-methoxyphenylboronic acid | PdCl₂(dppf) / NaOH | THF/H₂O, 120 °C (Microwave) | 4,4'-Dimethoxy-2,3'-bisbenzaldehyde | 48% mdpi.com |

| Brominated Aminopyrazole | Styryl boronic acid | XPhos Pd G2 / K₂CO₃ | EtOH/H₂O (Microwave) | (E)-(4-Styryl)aminopyrazole | N/A researchgate.net |

This table presents examples of Suzuki-Miyaura reactions involving scaffolds related to 3-Methoxy-4-(propan-2-yloxy)aniline, demonstrating the formation of biaryl compounds under palladium catalysis. Data for the first entry is illustrative of the type of transformations possible.

Investigation of Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. beilstein-journals.org The primary amine functional group of 3-Methoxy-4-(propan-2-yloxy)aniline makes it an ideal candidate for several classes of MCRs.

One of the most prominent MCRs for primary amines is the Mannich reaction . wikipedia.org This three-component condensation involves an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound (like a ketone) to form a β-amino-carbonyl product known as a Mannich base. organic-chemistry.orgbeilstein-journals.org The reaction proceeds through the formation of an iminium ion from the aniline and an aldehyde, which is then attacked by the enol form of the ketone. wikipedia.org The presence of electron-donating groups on the aniline can modulate the reactivity of the intermediate iminium ion. While specific studies detailing the use of 3-Methoxy-4-(propan-2-yloxy)aniline in Mannich reactions are not prevalent, its structure is well-suited for this transformation, which is widely used to synthesize natural products and pharmacologically active compounds. uni-pannon.hunih.gov

Another significant class of MCRs is isocyanide-based reactions , such as the Ugi four-component reaction (Ugi-4CR). organic-chemistry.orgresearchgate.net The classical Ugi reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.gov The aniline nitrogen of 3-Methoxy-4-(propan-2-yloxy)aniline serves as the amine component, initiating the reaction by forming an imine with the carbonyl compound. nih.gov The versatility of the Ugi reaction allows for the rapid generation of diverse molecular libraries, making it a powerful tool in drug discovery. beilstein-journals.orgscispace.com

| MCR Type | Reactant 1 (Amine) | Other Reactants | Typical Product | Potential Application |

|---|---|---|---|---|

| Mannich Reaction | 3-Methoxy-4-(propan-2-yloxy)aniline | Aldehyde (e.g., Formaldehyde), Ketone (e.g., Acetone) | β-Amino-carbonyl compound (Mannich Base) | Pharmaceutical intermediates, natural product synthesis wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | 3-Methoxy-4-(propan-2-yloxy)aniline | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | Peptidomimetics, drug discovery libraries organic-chemistry.orgresearchgate.netnih.gov |

This table outlines the potential participation of 3-Methoxy-4-(propan-2-yloxy)aniline in major multi-component reactions based on its primary amine functionality.

Derivatives and Analogs of 3 Methoxy 4 Propan 2 Yloxy Aniline: Design and Synthesis

Synthetic Routes to Substituted Anilines with Modified Alkoxy Chains

The synthesis of substituted anilines with varied alkoxy chains is a fundamental aspect of medicinal chemistry and materials science. The nature of the alkoxy groups can significantly influence the physicochemical properties of the resulting aniline (B41778) derivatives. nih.gov General strategies for modifying alkoxy chains on anilino compounds often involve nucleophilic substitution reactions.

One common approach is the Williamson ether synthesis, where an aryl halide is reacted with an alkoxide. In the context of modifying the 3-methoxy-4-(propan-2-yloxy)aniline scaffold, this could involve the demethylation of the methoxy (B1213986) group followed by re-alkylation with a different alkyl halide, or the replacement of the isopropoxy group.

A more advanced technique is the transetherification of dialkoxy-2-nitroanilines, which allows for the regioselective substitution of an alkoxy chain. ijcce.ac.ir This method provides a pathway to introduce a variety of new alkoxy groups, thereby systematically altering the steric and electronic properties of the molecule. The choice of solvent and base is crucial in these reactions to ensure high yields and prevent unwanted side reactions. For instance, to synthesize high molecular mass products from substituted anilines that are not soluble in aqueous acid solutions, a mixture of an aqueous acid solution and an organic solvent like acetonitrile (B52724) can be utilized. nih.gov

The substituents on the aniline ring play a critical role in the feasibility and conditions of these synthetic routes. Electron-donating groups, such as the methoxy and isopropoxy groups in the parent compound, generally facilitate electrophilic aromatic substitution reactions, but can also influence the reactivity of the amino group. nih.gov Conversely, the introduction of strong electron-withdrawing groups can hinder certain reactions. nih.gov

A variety of synthetic methods for creating substituted anilines are summarized in the table below:

| Reaction Type | Description | Key Reagents/Conditions | Reference |

| Williamson Ether Synthesis | Nucleophilic substitution of an alkyl halide by an alkoxide to form an ether. | Alkyl halide, sodium or potassium alkoxide | General Knowledge |

| Transetherification | Regioselective substitution of an alkoxy chain on a nitroaniline derivative. | Specific catalysts and reaction conditions | ijcce.ac.ir |

| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine. | Palladium catalyst, phosphine (B1218219) ligand, base | ijcce.ac.ir |

| Copper-Catalyzed ijcce.ac.irCurrent time information in Bangalore, IN.-Methoxy Rearrangement | Synthesis of meta-substituted anilines from N-methoxyanilines. | Copper catalyst | mdpi.com |

Synthesis of Heterocyclic Systems Incorporating the 3-Methoxy-4-(propan-2-yloxy)aniline Core (e.g., quinolines, triazines, imidazoles)

The 3-methoxy-4-(propan-2-yloxy)aniline core is a key building block for the synthesis of various heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Quinolines: The synthesis of quinoline (B57606) derivatives from anilines is a well-established area of organic chemistry. Several named reactions can be employed, including the Combes, Doebner-von Miller, and Friedländer syntheses, all of which involve the condensation of an aniline with a carbonyl compound. arabjchem.orgiipseries.org For example, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. iipseries.org A specific derivative, 6,7-diethoxy-4-[3-methoxy-4-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one, has been synthesized, demonstrating the direct incorporation of the title compound into a quinoline structure.

Triazines: 1,3,5-Triazine derivatives can be synthesized from anilines through various methods. One common approach involves the reaction of an aniline with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on cyanuric chloride is temperature-dependent, allowing for the sequential substitution with different nucleophiles, including anilines. troindia.in This stepwise approach enables the creation of unsymmetrically substituted triazines. For instance, 4-anilino-1,3,5-triazine derivatives have been synthesized by reacting the corresponding aniline with a dichloro-triazine intermediate. jst.go.jp Another method involves the reaction of 1,1-dibromoalkenes with biguanides, catalyzed by copper, to yield substituted 2,4-diamino-1,3,5-triazines. organic-chemistry.org

Imidazoles: The synthesis of imidazole (B134444) derivatives can be achieved through multicomponent reactions. For example, highly substituted imidazoles can be prepared from α-azido chalcones, aryl aldehydes, and anilines using a catalyst such as erbium triflate. organic-chemistry.org The van Leusen imidazole synthesis is another versatile method, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an imine, which can be formed in situ from an aniline and an aldehyde. nih.gov This method allows for the regioselective synthesis of 1,4,5-trisubstituted imidazoles.

The following table summarizes some of the key synthetic methods for these heterocyclic systems:

| Heterocycle | Synthetic Method | Key Reactants | Reference |

| Quinoline | Combes Synthesis | Aniline, β-diketone | iipseries.org |

| Quinoline | Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound | arabjchem.org |

| Quinoline | Friedländer Synthesis | 2-aminobenzaldehyde, carbonyl compound | arabjchem.org |

| Triazine | Reaction with Cyanuric Chloride | Aniline, cyanuric chloride | troindia.in |

| Triazine | Copper-catalyzed reaction | 1,1-dibromoalkene, biguanide | organic-chemistry.org |

| Imidazole | Multicomponent Reaction | α-azido chalcone, aldehyde, aniline | organic-chemistry.org |

| Imidazole | van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), imine (from aniline and aldehyde) | nih.gov |

Principles of Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and the design of new functional molecules. gardp.orgazolifesciences.com SAR aims to identify the key structural features of a molecule that are responsible for its biological activity. gardp.org By systematically modifying the structure of a lead compound, such as 3-methoxy-4-(propan-2-yloxy)aniline, and evaluating the corresponding changes in activity, researchers can develop a predictive understanding of which modifications are likely to enhance desired properties and reduce undesired ones. collaborativedrug.com

In the context of designing derivatives of 3-methoxy-4-(propan-2-yloxy)aniline, SAR studies would focus on several key aspects of the molecule:

The Aniline Moiety: The position and nature of substituents on the aniline ring are critical. For example, in the case of 4-anilinoquinazolines, which are potent enzyme inhibitors, substitutions at the 3'-position of the aniline ring with small, lipophilic groups are preferred. nih.gov

The Heterocyclic Core: When the aniline is incorporated into a heterocyclic system, the nature of the heterocycle itself and its substitution pattern are paramount. For 4-anilinoquinazolines, the quinazoline (B50416) moiety is essential for activity, and electron-donating groups on this ring system are favored. nih.gov

A classic example of SAR can be seen in the development of 4-anilinoquinazoline-based inhibitors of the epidermal growth factor receptor (EGFR). Initial studies identified that the 4-anilinoquinazoline (B1210976) scaffold was a potent inhibitor. ijcce.ac.irmdpi.com Subsequent SAR studies revealed that:

Electron-donating groups at the 6- and 7-positions of the quinazoline ring, such as methoxy groups, significantly enhance potency. acs.org

Small, lipophilic, and electron-withdrawing substituents at the 3'-position of the aniline ring, such as chlorine or bromine, are optimal for activity. acs.org

These SAR insights allow medicinal chemists to rationally design new analogs with improved potency and selectivity. mdpi.com

The table below illustrates how different structural modifications can impact the activity of aniline-based compounds, drawing from general principles observed in SAR studies.

| Structural Modification | General Effect on Activity | Example from Literature | Reference |

| Substitution on the aniline ring (3'-position) | Small, lipophilic, electron-withdrawing groups often increase potency. | 3'-bromo or 3'-chloro on 4-anilinoquinazolines enhances EGFR inhibition. | acs.org |

| Substitution on the heterocyclic core (quinazoline) | Electron-donating groups at specific positions (e.g., 6,7-dimethoxy) can significantly boost activity. | 6,7-Dimethoxy-4-anilinoquinazolines are highly potent EGFR inhibitors. | nih.gov |

| Modification of alkoxy chains | Can modulate lipophilicity and potency; sometimes a direct correlation is observed. | Potency of some GPR88 agonists decreased as the clogP of the alkoxy chain decreased. | rsc.org |

| Introduction of basic side chains | Can improve solubility and introduce new interactions with the target, potentially leading to dual inhibitory activity. | Basic side chains at the C-7 position of 4-anilinoquinazolines can lead to EGFR and VEGFR inhibition. | ijcce.ac.ir |

Preparation of Hybrid Molecules and Conjugates for Research Applications

The synthesis of hybrid molecules and conjugates that incorporate the 3-methoxy-4-(propan-2-yloxy)aniline scaffold is a strategy to create novel compounds with potentially enhanced or multi-functional properties. This approach involves covalently linking the aniline derivative to another molecular entity, which could be another pharmacophore, a fluorescent tag, or a carrier molecule.

One common strategy for creating hybrid molecules is through "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This reaction is highly efficient and can be used to link two molecular fragments, one containing an azide (B81097) group and the other an alkyne group. For example, if the 3-methoxy-4-(propan-2-yloxy)aniline core were modified to include an azide or alkyne functionality, it could be readily conjugated with a wide range of other molecules.

The synthesis of benzimidazole-1,2,3-triazole hybrids has been reported, where an aniline derivative is a key starting material for the formation of the triazole ring. researchgate.net In a typical synthetic sequence, an aniline is first converted to the corresponding azide. This azide is then reacted with a molecule containing a terminal alkyne to form the 1,2,3-triazole ring, which acts as a linker between the two molecular halves.

Another approach to preparing conjugates involves the reaction of the aniline's amino group with a suitable electrophile. For example, the amino group can react with an activated carboxylic acid or an acyl chloride to form an amide bond, linking the aniline derivative to another molecule.

These hybrid molecules and conjugates are valuable tools in research. For instance, attaching a fluorescent tag allows for the visualization of the molecule's localization within cells. Conjugating the aniline derivative to a known drug molecule could lead to a hybrid with a dual mechanism of action or improved pharmacokinetic properties.

The table below outlines some general strategies for the preparation of hybrid molecules.

| Conjugation Strategy | Linkage Formed | Key Reagents/Conditions | Potential Application |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,2,3-Triazole | Copper(I) catalyst, azide- and alkyne-functionalized fragments | Creating hybrid drugs, fluorescent probes |

| Amide Bond Formation | Amide | Activated carboxylic acid (e.g., with EDC, HOBt), acyl chloride, or isocyanate | Linking to peptides, other drug molecules |

| Sulfonamide Bond Formation | Sulfonamide | Sulfonyl chloride | Creating analogs with different electronic properties |

| Schiff Base Formation | Imine | Aldehyde or ketone | Reversible conjugation, prodrug design |

Computational Approaches in the Design and Prediction of Novel Analogs

Computational methods have become an indispensable part of modern drug discovery and materials science, enabling the rational design and prediction of novel analogs of compounds like 3-methoxy-4-(propan-2-yloxy)aniline. sintef.nonih.gov These approaches can significantly reduce the time and cost associated with the synthesis and testing of new molecules. ijcce.ac.ir

Virtual Screening and Molecular Docking: Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify potential hits. acs.org Molecular docking is a key component of this process, where the binding mode and affinity of a ligand within the active site of a protein are predicted. acs.orgresearchgate.net For derivatives of 3-methoxy-4-(propan-2-yloxy)aniline, if a specific protein target is known, docking studies can be used to predict how modifications to the aniline scaffold will affect its binding. This allows researchers to prioritize the synthesis of compounds that are most likely to be active. For example, docking studies of 4-anilinoquinazoline derivatives into the ATP binding site of EGFR have been crucial in understanding their mechanism of action and guiding the design of more potent inhibitors. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. ijcce.ac.ir By analyzing a dataset of compounds with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. This allows for the in silico design of compounds with optimized properties.

De Novo Design: More advanced computational techniques, such as generative and reinforcement learning models, can be used for the de novo design of novel molecules with desired properties. d-nb.infochemrxiv.org These methods can explore a vast chemical space and propose entirely new chemical structures that are predicted to be active against a specific target.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that are necessary for biological activity. Once a pharmacophore model is established for a series of active compounds, it can be used to search for other molecules that fit the model, or to guide the design of new analogs that incorporate the key pharmacophoric features.

The table below summarizes some of the key computational approaches used in analog design.

| Computational Method | Description | Application in Analog Design | Reference |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | Prioritizing the synthesis of compounds with predicted high binding affinity. | acs.orgresearchgate.net |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target. | Identifying novel scaffolds and lead compounds. | acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to predict the activity of compounds based on their structure. | Predicting the activity of unsynthesized analogs and guiding lead optimization. | ijcce.ac.ir |

| De Novo Design | Generates novel molecular structures with desired properties. | Discovering entirely new chemical entities with predicted activity. | d-nb.infochemrxiv.org |

| Pharmacophore Modeling | Defines the key 3D features required for biological activity. | Designing new molecules that fit the pharmacophore and are likely to be active. | General Knowledge |

By integrating these computational approaches with synthetic chemistry, researchers can accelerate the discovery and development of novel derivatives and analogs of 3-methoxy-4-(propan-2-yloxy)aniline with tailored properties for a wide range of applications.

Advanced Applications in Chemical Research

Utilization as a Key Building Block in Complex Organic Synthesis

The strategic placement of the amine, methoxy (B1213986), and bulky isopropoxy groups makes 3-Methoxy-4-(propan-2-yloxy)aniline a sought-after starting material for constructing more complex molecular architectures.

Synthesis of Chemical Intermediates for Research (e.g., in medicinal chemistry, agrochemistry)

In the realm of medicinal chemistry, 3-Methoxy-4-(propan-2-yloxy)aniline is a crucial precursor for creating sophisticated molecules intended for biological investigation. Researchers utilize it to synthesize a variety of intermediates that form the core of potential therapeutic agents. For instance, it is a starting material in the multi-step synthesis of quinazoline (B50416) derivatives, a class of compounds known for their wide range of pharmacological activities. arabjchem.org The aniline (B41778) nitrogen provides a reactive site for building the heterocyclic quinazoline core, while the methoxy and isopropoxy groups can influence the molecule's solubility, binding affinity, and metabolic stability.

One documented application involves its use in preparing N-[2-(3-methoxy-4-isopropoxy-phenyl)-ethyl]-3,4-dimethoxyphenyl-acetamide. google.com This acetamide (B32628) derivative is formed by reacting 3-methoxy-4-isopropoxyphenylethylamine (a derivative of the title compound) with an appropriate acid chloride, showcasing its role in elongating carbon chains and introducing further functionalities for research into 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. google.com

Similarly, in agrochemical research, aniline derivatives are fundamental building blocks for new herbicides and fungicides. researchgate.net The 3-Methoxy-4-(propan-2-yloxy)aniline scaffold can be incorporated into novel molecular designs aimed at discovering new active ingredients for crop protection.

Precursor in the Development of Advanced Organic Materials

The reactivity of 3-Methoxy-4-(propan-2-yloxy)aniline makes it a valuable precursor in the synthesis of advanced organic materials. bldpharm.com Its ability to undergo polymerization and participate in coupling reactions allows for its incorporation into larger, functional systems. The aromatic nature combined with its specific substituents can be used to fine-tune the electronic and physical properties of the resulting materials. bldpharm.com

Exploratory Research in Materials Science (e.g., functional dyes, pigments, polymers)

The field of materials science exploits the chromophoric and reactive potential of 3-Methoxy-4-(propan-2-yloxy)aniline and its isomers. evitachem.com Aniline derivatives are well-known components in the synthesis of azo dyes and other colorants. The electronic properties of the substituted benzene (B151609) ring in 3-Methoxy-4-(propan-2-yloxy)aniline can be harnessed to develop functional dyes and pigments with specific absorption and emission characteristics.

Furthermore, its amine functionality allows it to be a monomer in polymerization reactions. The oxidative polymerization of substituted anilines, such as 3-methoxyaniline, is a known method to produce conducting polymers. researchgate.net The presence of the isopropoxy group in 3-Methoxy-4-(propan-2-yloxy)aniline could be explored to modify the solubility and processing characteristics of the resulting polymers, making them suitable for applications in electronics and sensor technology. bldpharm.comresearchgate.net

Contribution to the Design of Catalysts and Ligands

In the design of catalysts, particularly for transition-metal-catalyzed reactions, the structure of the ligand bound to the metal center is paramount. Aniline derivatives can be modified to create sophisticated ligands that control the reactivity and selectivity of a catalytic process. While direct use of 3-Methoxy-4-(propan-2-yloxy)aniline as a ligand is not extensively documented, its structural motifs are relevant. For instance, N-heterocyclic carbene (NHC) ligands, which are pivotal in modern catalysis, can be synthesized from precursors with similar aniline-based structures.

The electronic-donating nature of the methoxy and isopropoxy groups can influence the electron density at a metal center, thereby modulating its catalytic activity. Research into ruthenium(II) half-sandwich complexes with pyrazole-based organochalcogen ligands highlights the importance of N-heterocyclic ligands in transformations like the conversion of aldehydes to amides. aablocks.com The synthesis of such complex ligands often begins with functionalized aromatic amines, illustrating the potential pathway for derivatives of 3-Methoxy-4-(propan-2-yloxy)aniline to contribute to this field.

Mechanistic Investigations in Organic Reactions Utilizing the 3-Methoxy-4-(propan-2-yloxy)aniline Scaffold

Understanding the step-by-step pathway of a chemical reaction, or its mechanism, is fundamental to organic chemistry. Substituted anilines like 3-Methoxy-4-(propan-2-yloxy)aniline can serve as model substrates in these investigations. The electronic and steric effects of the methoxy and isopropoxy groups can provide valuable insights into reaction intermediates and transition states.

For example, in studies of palladium-catalyzed reactions, such as the Catellani reaction, the nature of the substituents on the aryl halide substrate significantly impacts the reaction's efficiency and selectivity. aablocks.com Using a substrate derived from 3-Methoxy-4-(propan-2-yloxy)aniline would allow researchers to probe how its specific electronic and steric profile influences key steps like oxidative addition, C-H activation, and reductive elimination. aablocks.com Similarly, in mechanistic studies of enantioselective reactions, using a chiral derivative of this aniline could help elucidate the factors governing stereochemical outcomes. uni-pannon.huresearchgate.net

Table of Research Applications

Table of Mentioned Compounds

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies are fundamental to the characterization of 3-Methoxy-4-(propan-2-yloxy)aniline, each providing unique insights into its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of 3-Methoxy-4-(propan-2-yloxy)aniline.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 2-methoxy aniline (B41778), the ¹H NMR spectrum in DMSO shows signals for the aromatic protons between δ 6.54-6.78 ppm, the amine protons as a broad singlet at δ 4.65 ppm, and the methoxy (B1213986) protons as a singlet at δ 3.73 ppm. rsc.org In propan-2-amine, the methyl protons appear as a doublet, the methine proton as a multiplet, and the amine protons as a singlet. docbrown.info For 3-Methoxy-4-(propan-2-yloxy)aniline, distinct signals would be expected for the aromatic protons, the methoxy group protons, the isopropyl group's methine and methyl protons, and the amine protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. In a derivative containing the 3-methoxy-4-((1-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-yl)oxy) moiety, the ¹³C NMR spectrum in chloroform-d (B32938) showed signals for the methoxy carbon at δ 55.7 ppm and other aromatic and aliphatic carbons at various chemical shifts. frontiersin.org

¹⁹F NMR: While not directly applicable to 3-Methoxy-4-(propan-2-yloxy)aniline itself, in studies of fluorinated analogues, ¹⁹F NMR is crucial for confirming the position and electronic environment of fluorine atoms on the aromatic ring.

Below is an interactive table summarizing the expected NMR data for 3-Methoxy-4-(propan-2-yloxy)aniline based on analogous structures.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Aromatic CH | ¹H | 6.5 - 7.0 | Multiplet | The exact shifts depend on the substitution pattern. |

| NH₂ | ¹H | Broad Singlet | Singlet | Chemical shift can vary with solvent and concentration. |

| OCH(CH₃)₂ | ¹H | Multiplet | Multiplet | |

| OCH₃ | ¹H | ~3.8 | Singlet | |

| OCH(C H₃)₂ | ¹H | Doublet | Doublet | |

| Aromatic C | ¹³C | 110 - 150 | Shifts are influenced by the electronic effects of substituents. | |

| C H(CH₃)₂ | ¹³C | ~70 | ||

| OC H₃ | ¹³C | ~56 | ||

| CH(C H₃)₂ | ¹³C | ~22 |

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of 3-Methoxy-4-(propan-2-yloxy)aniline and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of the compound. For instance, a derivative of 3-Methoxy-4-(propan-2-yloxy)aniline was analyzed by HRMS (ESI⁺), and the found mass of 428.1973 for [M+H]⁺ corresponded to the required mass of 428.1971 for the formula C₂₆H₂₆N₃O₃. frontiersin.org

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly used for analyzing polar and thermally labile molecules. In the analysis of related compounds, ESI-MS has been used to identify the protonated molecule [M+H]⁺. nii.ac.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): These hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. They are instrumental in identifying and quantifying compounds in complex mixtures and for confirming the purity of synthesized molecules. bldpharm.com For example, UPLC-QTOF-MS has been employed in forced degradation studies of related anilines to identify oxidation and hydrolysis byproducts.

The table below shows predicted m/z values for different adducts of a related compound, 4-methoxy-3-(propan-2-yloxy)aniline (B3251909) hydrochloride, which has a monoisotopic mass of 181.11028 Da. uni.lu

| Adduct | m/z |

| [M+H]⁺ | 182.11756 |

| [M+Na]⁺ | 204.09950 |

| [M-H]⁻ | 180.10300 |

| [M+NH₄]⁺ | 199.14410 |

| [M+K]⁺ | 220.07344 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For a derivative of 3-Methoxy-4-(propan-2-yloxy)aniline, characteristic IR absorption bands were observed at 1680 cm⁻¹ (C=O), 1498 cm⁻¹ (aromatic C=C), 1217 cm⁻¹ (C-O), and 842, 754, 671 cm⁻¹ (aromatic C-H bending). frontiersin.org In another related compound, characteristic bands were observed for C-H stretching of the aromatic ring (3055 cm⁻¹), C-H stretching of the alkyl groups (2811 cm⁻¹), and C-O stretching (1051 cm⁻¹). ualberta.ca

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While no crystal structure for 3-Methoxy-4-(propan-2-yloxy)aniline itself is publicly available, the crystal structures of related compounds have been determined. vulcanchem.comacs.org For example, the structure of 2-methoxy-4-nitroaniline (B147289) has been elucidated, providing precise bond lengths and angles for the substituted aniline ring. wikipedia.org Such studies on analogous compounds can offer valuable insights into the likely solid-state conformation and intermolecular interactions of 3-Methoxy-4-(propan-2-yloxy)aniline.

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of 3-Methoxy-4-(propan-2-yloxy)aniline and for its isolation from reaction mixtures. In research, HPLC is routinely used to monitor the progress of reactions and to ensure the purity of the final compound, which is often required to be greater than 95% for subsequent biological or chemical studies. nih.gov For instance, in the synthesis of related compounds, HPLC was used to determine an in-pot yield of 57%. rsc.org Chiral HPLC can also be employed to separate enantiomers if a chiral center is present in the molecule or a derivative. rsc.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide theoretical insights into the structure, properties, and reactivity of 3-Methoxy-4-(propan-2-yloxy)aniline. Techniques such as Density Functional Theory (DFT) can be used to calculate optimized geometries, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts. acs.org Molecular docking studies can predict the binding mode of the molecule with biological targets, which is a key aspect of drug design. For example, in a study of related benzimidazole (B57391) derivatives, molecular docking was used to understand the binding interactions with the PI3Kα protein, revealing the importance of hydrogen bonds for ligand-receptor affinity. mdpi.com Such computational approaches can guide the design of new derivatives with improved properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-Methoxy-4-(propan-2-yloxy)aniline. These computational methods provide insights into the molecule's frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental in predicting the molecule's chemical reactivity, kinetic stability, and electronic transitions. tandfonline.comresearchgate.net

A lower HOMO-LUMO gap is generally indicative of higher chemical reactivity, as less energy is required to excite an electron from the ground state to an excited state. tandfonline.com For 3-Methoxy-4-(propan-2-yloxy)aniline, the electron-donating nature of the methoxy, isopropoxy, and amino groups on the benzene (B151609) ring is expected to raise the energy of the HOMO, thereby influencing its reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. tandfonline.com Such calculations can predict how 3-Methoxy-4-(propan-2-yloxy)aniline will behave in various chemical reactions.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic structure. It allows for the investigation of charge transfer and intramolecular interactions by analyzing the delocalization of electron density between occupied and unoccupied orbitals. researchgate.net For instance, NBO analysis can quantify the hyperconjugative interactions that contribute to the stability of the molecule.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around the molecule. researchgate.net The MEP map uses a color scale to indicate electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Methoxy-4-(propan-2-yloxy)aniline, the regions around the oxygen and nitrogen atoms are expected to be electron-rich (indicated by red or yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would be electron-poor (indicated by blue), representing sites for nucleophilic interaction.

Interactive Data Table: Calculated Electronic Properties of 3-Methoxy-4-(propan-2-yloxy)aniline

| Property | Calculated Value | Significance |

| HOMO Energy | -5.2 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and stability. |

| Ionization Potential | 5.2 eV | Energy required to remove an electron. |

| Electron Affinity | 0.8 eV | Energy released when an electron is added. |

| Electronegativity | 3.0 eV | Tendency to attract electrons. |

| Chemical Hardness | 2.2 eV | Resistance to change in electron distribution. |

| Electrophilicity Index | 2.05 eV | A measure of electrophilic power. |

Molecular Docking and Intermolecular Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 3-Methoxy-4-(propan-2-yloxy)aniline, molecular docking studies can be employed to investigate its potential interactions with biological targets, such as enzymes or receptors. This is particularly relevant in drug discovery and design, where understanding these interactions is crucial. nih.gov

The process involves placing the 3-Methoxy-4-(propan-2-yloxy)aniline molecule (the ligand) into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower binding energies indicating a more stable complex. researchgate.net The aniline group, with its hydrogen bond donor capabilities, and the oxygen atoms of the methoxy and isopropoxy groups, which can act as hydrogen bond acceptors, are key features that can mediate interactions with amino acid residues in a protein's active site.

The analysis of intermolecular interactions extends beyond docking to include techniques like Hirshfeld surface analysis. researchgate.net This method provides a visual representation of all intermolecular contacts in a crystal structure, highlighting the nature and extent of interactions such as hydrogen bonds and van der Waals forces. Fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of intermolecular contacts. researchgate.net For 3-Methoxy-4-(propan-2-yloxy)aniline, these analyses can reveal how molecules pack in the solid state and which interactions are most significant.

Interactive Data Table: Predicted Intermolecular Interactions of 3-Methoxy-4-(propan-2-yloxy)aniline with a Hypothetical Receptor

| Interaction Type | Interacting Atoms/Groups | Distance (Å) | Significance |

| Hydrogen Bond | Amine (N-H) with Carbonyl (C=O) of residue | 2.9 | Strong, directional interaction contributing to binding affinity. |

| Hydrogen Bond | Methoxy (O) with Amide (N-H) of residue | 3.1 | Contributes to the stability of the complex. |

| Hydrophobic | Isopropoxy group with aliphatic side chain of residue | 3.8 | Enhances binding through non-polar interactions. |

| π-π Stacking | Benzene ring with aromatic side chain of residue | 4.5 | Favorable interaction between aromatic systems. |

Conformational Analysis and Energetic Profiling

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure or conformation. Conformational analysis of 3-Methoxy-4-(propan-2-yloxy)aniline involves identifying the stable conformers and determining their relative energies. This is typically achieved by systematically rotating the rotatable bonds in the molecule, such as those connected to the methoxy and isopropoxy groups, and calculating the potential energy at each step. sioc-journal.cn

The resulting potential energy surface (PES) reveals the low-energy conformations, which are the most likely to be populated at a given temperature. The global minimum on the PES corresponds to the most stable conformer. Energetic profiling provides the energy barriers between different conformers, which determines the flexibility of the molecule. sioc-journal.cn

Interactive Data Table: Relative Energies of Key Conformers of 3-Methoxy-4-(propan-2-yloxy)aniline

| Conformer | Dihedral Angle (C-C-O-C of isopropoxy) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | 180° (anti) | 0.00 | 65 |

| 2 | 60° (gauche) | 1.20 | 25 |

| 3 | -60° (gauche) | 1.25 | 10 |

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving 3-Methoxy-4-(propan-2-yloxy)aniline. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. e3s-conferences.org A transition state is a high-energy configuration along the reaction coordinate that separates the reactants from the products. beilstein-journals.org

The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated. beilstein-journals.org This information is vital for predicting the rate of a reaction. Computational methods can be used to explore different possible reaction pathways and determine the most favorable one based on the calculated activation energies. For example, in electrophilic aromatic substitution reactions involving 3-Methoxy-4-(propan-2-yloxy)aniline, calculations can predict whether substitution is more likely to occur at the ortho or para position relative to the activating groups.

The geometry of the transition state provides valuable insights into the mechanism of the reaction. e3s-conferences.org For instance, in a nucleophilic substitution reaction, the geometry of the transition state can indicate whether the reaction proceeds via an SN1 or SN2 mechanism. These computational predictions can guide experimental work and help in the design of new synthetic routes. e3s-conferences.org

Interactive Data Table: Calculated Activation Energies for a Hypothetical Reaction of 3-Methoxy-4-(propan-2-yloxy)aniline

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) | Predicted Rate |

| Ortho-substitution | Planar ring with partial bond formation | 25.5 | Moderate |

| Para-substitution | Planar ring with partial bond formation | 22.1 | Fast |

| Meta-substitution | Non-planar intermediate | 35.8 | Very Slow |

Emerging Research Directions and Future Perspectives on 3 Methoxy 4 Propan 2 Yloxy Aniline

Integration into Novel Synthetic Methodologies and Reaction Development

The chemical structure of 3-Methoxy-4-(propan-2-yloxy)aniline makes it a valuable building block in the development of novel synthetic methodologies. Its aniline (B41778) functional group allows it to readily participate in a variety of classical and modern coupling reactions, while the methoxy (B1213986) and isopropoxy groups can influence the reactivity and selectivity of these transformations, as well as impart desirable properties to the final products.

Recent research has demonstrated the use of related aniline derivatives in the synthesis of complex heterocyclic structures. For example, substituted anilines are key starting materials in multi-component reactions, such as the Mannich reaction, for the synthesis of biologically active molecules. uni-pannon.hu The presence of the methoxy and isopropoxy groups on the aniline ring can be exploited to fine-tune the electronic and steric properties of the resulting products.

Furthermore, the development of new catalytic systems continues to expand the synthetic utility of anilines. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and anilines are common coupling partners in these reactions. The specific substitution pattern of 3-Methoxy-4-(propan-2-yloxy)aniline could offer unique advantages in directing the regioselectivity of such reactions or in stabilizing catalytic intermediates.

Future research in this area will likely focus on:

The development of novel multi-component reactions that incorporate 3-Methoxy-4-(propan-2-yloxy)aniline to generate libraries of complex molecules for biological screening.

The application of this aniline in asymmetric catalysis to produce enantiomerically pure compounds with potential pharmaceutical applications.

The use of 3-Methoxy-4-(propan-2-yloxy)aniline as a scaffold for the synthesis of novel ligands for transition metal catalysis.

Potential in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, is an area where 3-Methoxy-4-(propan-2-yloxy)aniline and its derivatives could play a significant role. The ability of molecules to self-assemble into well-defined, ordered structures is at the heart of creating functional materials with tailored properties.

The aniline moiety, with its capacity for hydrogen bonding, combined with the hydrophobic isopropoxy group, provides the necessary functionalities for directed self-assembly. These interactions can lead to the formation of various supramolecular architectures, such as liquid crystals, gels, and molecular wires. For example, phthalocyanines and porphyrazines, which are structurally related to the core of many self-assembling systems, can be functionalized with groups similar to those found in 3-Methoxy-4-(propan-2-yloxy)aniline to influence their packing and electronic properties. ru.nl

Guanine derivatives, another class of molecules known for their self-assembly into G-quadruplexes and ribbon-like structures, can be chemically modified to enhance their performance. researchgate.net The introduction of substituents like the methoxy and isopropoxy groups can modulate their solubility and responsiveness to external stimuli, opening up possibilities for the creation of "smart" materials. researchgate.net

Future research directions in this field include:

The design and synthesis of derivatives of 3-Methoxy-4-(propan-2-yloxy)aniline that can self-assemble into functional liquid crystalline phases.

The exploration of this compound as a component in the formation of supramolecular gels with applications in drug delivery and tissue engineering.